molecular formula C12H10Cl2N2O3S2 B2794615 2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide CAS No. 338391-83-6

2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide

Cat. No.: B2794615
CAS No.: 338391-83-6
M. Wt: 365.24
InChI Key: KRLBCPGCVLVNJN-UHFFFAOYSA-N
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Description

2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes dichloro, ethylsulfonyl, and thiazolyl groups, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the chlorination of a benzene derivative followed by sulfonation and subsequent coupling with a thiazole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-4-(methylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide
  • 2,3-dichloro-4-(propylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide
  • 2,3-dichloro-4-(butylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide

Uniqueness

Compared to similar compounds, 2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide stands out due to its specific ethylsulfonyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications and further research.

Properties

IUPAC Name

2,3-dichloro-4-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3S2/c1-2-21(18,19)8-4-3-7(9(13)10(8)14)11(17)16-12-15-5-6-20-12/h3-6H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLBCPGCVLVNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=NC=CS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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